4-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thione
Overview
Description
4-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an ethoxyphenyl group at the 4-position, a nitrophenyl group at the 3-position, and a thione group at the 5-position of the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
4-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Preparation Methods
The synthesis of 4-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thione typically involves the reaction of appropriate substituted hydrazines with carbon disulfide and subsequent cyclization. One common method involves the reaction of 2-ethoxyphenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization with 3-nitrobenzoyl chloride. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile .
Chemical Reactions Analysis
4-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of corresponding phenoxide ions, which can further react with electrophiles.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antimicrobial or anticancer effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar compounds to 4-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thione include other 1,2,4-triazole derivatives with different substituents. For example:
4-(2-methoxyphenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thione: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
4-(2-ethoxyphenyl)-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione: This compound has the nitro group at the 4-position of the phenyl ring, which can influence its chemical properties and interactions with biological targets.
4-(2-ethoxyphenyl)-3-(3-aminophenyl)-1H-1,2,4-triazole-5-thione:
Properties
IUPAC Name |
4-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-2-23-14-9-4-3-8-13(14)19-15(17-18-16(19)24)11-6-5-7-12(10-11)20(21)22/h3-10H,2H2,1H3,(H,18,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMHLQUEVLEVCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NNC2=S)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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